molecular formula C21H17F3O5 B380529 4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate CAS No. 315233-50-2

4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Cat. No.: B380529
CAS No.: 315233-50-2
M. Wt: 406.4g/mol
InChI Key: HGXRFJKGSFIYRF-UHFFFAOYSA-N
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Description

4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a synthetic organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of a trifluoromethyl group, a propylphenoxy group, and an acetate ester, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate typically involves multiple steps, including the formation of the chromen core, introduction of the trifluoromethyl group, and esterification to form the acetate ester. A general synthetic route may include the following steps:

    Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base or a catalyst.

    Esterification: The final step involves the esterification of the hydroxyl group on the chromen core with acetic anhydride or acetyl chloride in the presence of a base or an acid catalyst to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the acetate ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for the synthesis of more complex molecules.

    Biology: It is investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It may be used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: The compound may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate can be compared with other similar compounds, such as:

    4-oxo-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate: This compound has a methyl group instead of a propyl group, which may affect its chemical and biological properties.

    4-oxo-3-(4-ethylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate: The presence of an ethyl group instead of a propyl group can lead to differences in reactivity and activity.

    4-oxo-3-(4-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate: The isopropyl group may confer different steric and electronic effects compared to the propyl group.

Properties

IUPAC Name

[4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3O5/c1-3-4-13-5-7-14(8-6-13)28-19-18(26)16-10-9-15(27-12(2)25)11-17(16)29-20(19)21(22,23)24/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXRFJKGSFIYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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